REACTION_CXSMILES
|
Br[C:2]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:3]=1[NH2:4].[C:12]1([CH3:18])C=CC=C[CH:13]=1.C([O-])([O-])=O.[Cs+].[Cs+].B1(C2CC2)OC(=O)CN(C)CC(=O)O1>CC([O-])=O.CC([O-])=O.[Pd+2].O>[CH:18]1([C:2]2[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:3]=2[NH2:4])[CH2:12][CH2:13]1 |f:2.3.4,6.7.8|
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(N)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
Cs2CO3
|
Quantity
|
17.22 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
2.92 g
|
Type
|
reactant
|
Smiles
|
B1(OC(=O)CN(CC(=O)O1)C)C2CC2
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.36 g
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution was degassed with nitrogen for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
LC MS analysis of the crude reaction
|
Type
|
CUSTOM
|
Details
|
the completion of the reaction
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered on celite pad
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed under reduced pressure
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried on MgSO4 and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
CUSTOM
|
Details
|
was separated by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=C(C=C(C=C1)[N+](=O)[O-])N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |